Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-
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Overview
Description
Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a naphthalene derivative through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the production process, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the keto groups, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-chlorobenzoic acid share structural similarities.
Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-chloronaphthalene are related in structure.
Uniqueness
The uniqueness of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- lies in its combined structural features, which confer distinct reactivity and potential applications. The presence of both benzoic acid and naphthalene moieties, along with the chlorine atom and keto groups, makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
64505-58-4 |
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Molecular Formula |
C17H10ClNO4 |
Molecular Weight |
327.7 g/mol |
IUPAC Name |
3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H10ClNO4/c18-13-14(19-10-5-3-4-9(8-10)17(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,(H,22,23) |
InChI Key |
TYLPTGMQARBNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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